4-Amino-8-methoxyquinoline-3-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-methoxyquinoline-3-carbohydrazide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Amination: The amino group at the 4th position can be introduced through nucleophilic substitution reactions using ammonia or amines.
Carbohydrazide Formation: The carbohydrazide group at the 3rd position can be introduced through the reaction of the corresponding carboxylic acid derivative with hydrazine.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-methoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Ammonia, amines, alkyl halides; often in polar solvents like ethanol or dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino, alkyl, or other substituted quinoline derivatives.
Scientific Research Applications
4-Amino-8-methoxyquinoline-3-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-8-methoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain protozoans by interfering with their metabolic processes. It may also interact with nucleic acids and proteins, leading to the disruption of essential cellular functions.
Comparison with Similar Compounds
Similar Compounds
8-(4-Amino-1-methylbutylamino)-6-methoxyquinoline: Shares the core quinoline structure with 4-Amino-8-methoxyquinoline-3-carbohydrazide but has different substitutions at the amino group.
Quinoline N-oxides: Oxidized derivatives of quinoline with similar biological activities.
Aminoquinolines: A class of compounds with amino groups at various positions on the quinoline ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carbohydrazide groups contribute to its potential as a versatile intermediate in synthetic chemistry and its promising biological activities.
Properties
IUPAC Name |
4-amino-8-methoxyquinoline-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-8-4-2-3-6-9(12)7(11(16)15-13)5-14-10(6)8/h2-5H,13H2,1H3,(H2,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNSWGQCFWYDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C(=CN=C21)C(=O)NN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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